molecular formula C19H17BrN4O2 B5265692 6-bromo-2-methyl-N-[(Z)-(3-prop-2-enoxyphenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide

6-bromo-2-methyl-N-[(Z)-(3-prop-2-enoxyphenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B5265692
M. Wt: 413.3 g/mol
InChI Key: QWFVZHJZYQPCGD-NHDPSOOVSA-N
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Description

6-bromo-2-methyl-N-[(Z)-(3-prop-2-enoxyphenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 6-bromo-2-methyl-N-[(Z)-(3-prop-2-enoxyphenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide typically involves several steps:

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 6-bromo-2-methyl-N-[(Z)-(3-prop-2-enoxyphenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. It can bind to DNA or proteins, thereby affecting their function and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Properties

IUPAC Name

6-bromo-2-methyl-N-[(Z)-(3-prop-2-enoxyphenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O2/c1-3-9-26-16-6-4-5-14(10-16)11-21-23-19(25)18-13(2)22-17-8-7-15(20)12-24(17)18/h3-8,10-12H,1,9H2,2H3,(H,23,25)/b21-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFVZHJZYQPCGD-NHDPSOOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)Br)C(=O)NN=CC3=CC(=CC=C3)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C=C(C=CC2=N1)Br)C(=O)N/N=C\C3=CC(=CC=C3)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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